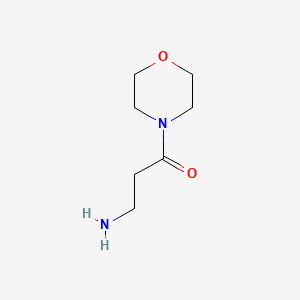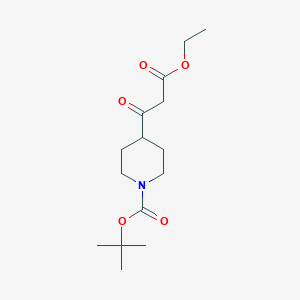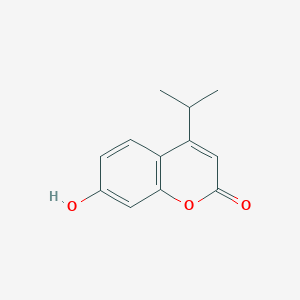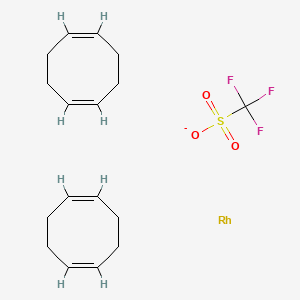
(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid
Overview
Description
(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid is a compound that likely shares structural similarities with the compounds studied in the provided papers. While the exact compound is not directly studied, insights can be drawn from related research. The compound features a tert-butoxycarbonyl (Boc) protected amino group, a 3-chlorophenyl group, and a butanoic acid moiety, which suggests it is a chiral amino acid derivative with potential applications in pharmaceuticals and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been explored, such as the improved synthesis of (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which utilized a modified Pictet-Spengler reaction. This method achieved a high yield of 95% with minimal racemization and an enantiomeric excess of 99.4% after recrystallization. The overall yield from D-tyrosine was 43% . This suggests that similar synthetic strategies could be applied to the synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid, with an emphasis on maintaining chiral purity and optimizing yield.
Molecular Structure Analysis
The molecular structure and vibrational spectra of a structurally similar compound, 4-amino-3(4-chlorophenyl) butanoic acid, have been analyzed using Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy . Computational methods such as Hartree–Fock and B3LYP were used to predict various properties, including molecular electronic energy, geometrical structure, and vibrational spectra. These studies provide a foundation for understanding the molecular structure of (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid, as the presence of similar functional groups would result in comparable spectral and electronic characteristics.
Chemical Reactions Analysis
Although the provided papers do not directly address the chemical reactions of (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid, the presence of the Boc-protected amino group and the carboxylic acid moiety suggests that it could participate in a variety of chemical reactions. The Boc group is commonly used to protect amines during synthesis and can be removed under acidic conditions. The carboxylic acid group could be involved in the formation of amides, esters, and other derivatives, which are often key steps in the synthesis of pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the molecular structure analysis. The presence of the chlorophenyl group may influence the compound's polarity and solubility, while the Boc group could affect its steric properties. The vibrational studies of the related compound suggest that the modes of vibration are within expected ranges and could be used to predict similar properties for (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid . Additionally, the first-order hyperpolarizability and related properties indicate potential non-linear optical applications, which could also be relevant for the compound .
Scientific Research Applications
Asymmetric Hydrogenation in Pharmaceutical Synthesis
(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid has been synthesized using asymmetric hydrogenation, a vital process in pharmaceutical synthesis. This method involves the reduction of enamine ester using chiral ferrocenyl ligands, resulting in high enantiomeric excess, crucial for producing specific pharmacophores (Kubryk & Hansen, 2006).
Chiral Resolution in Liquid Chromatography
This compound undergoes chiral resolution via liquid chromatography. The method includes derivatization steps, leading to the separation of isomers, crucial for purity and specificity in chemical and pharmaceutical research (Vaccher, Berthelot, Flouquet, & Debaert, 1991).
Neuroexcitant Analogue Synthesis
In neuroscience research, (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid is involved in synthesizing neuroexcitant analogues. This is significant in understanding and developing treatments for neurological disorders (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).
Enantioselective Synthesis
The compound is used in enantioselective synthesis processes, crucial for creating specific enantiomers of biochemical substances. This has wide-ranging applications in drug development and biochemical research (Jiménez, López, Oliveros, & Cativiela, 2001).
N-tert-Butoxycarbonylation in Organic Synthesis
In organic synthesis, N-tert-butoxycarbonylation of amines, involving (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid, is used for protecting amine groups. This is an essential technique in peptide and protein synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Crystal Engineering in Pharmacology
The compound also finds application in crystal engineering, particularly in the formation of multicomponent crystals with other substances, which is significant in drug formulation and delivery (Báthori & Kilinkissa, 2015).
Collagen Cross-Link Synthesis
Another application is in the synthesis of collagen cross-links. This plays a crucial role in biomedical research, particularly in understanding and developing treatments for connective tissue disorders (Adamczyk, Johnson, & Reddy, 1999).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
(3R)-4-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXVJJBVNYZEDD-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426573 | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(3-chlorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid | |
CAS RN |
331763-56-5 | |
| Record name | (βR)-3-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(3-chlorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




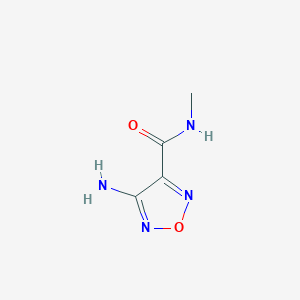
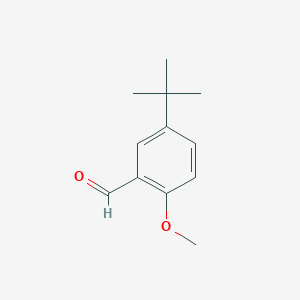
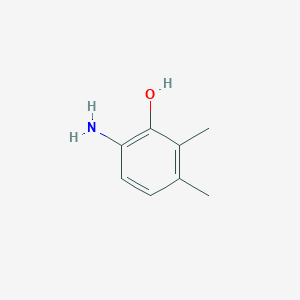
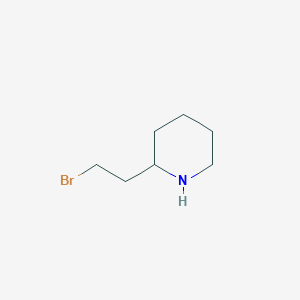

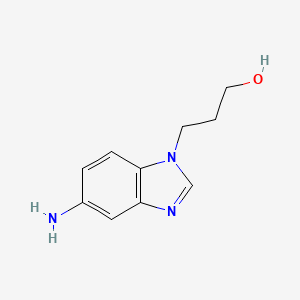
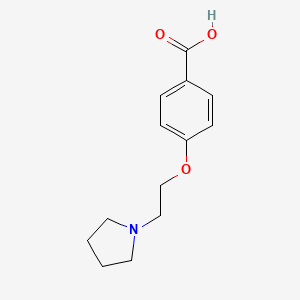
![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1277145.png)
